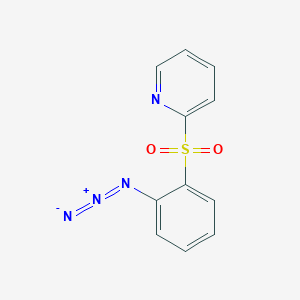
2-(2-Azidobenzene-1-sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidobenzene-1-sulfonyl)pyridine is a chemical compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with an azidobenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)pyridine typically involves the following steps:
Formation of the Azidobenzene Sulfonyl Chloride: This step involves the reaction of 2-aminobenzenesulfonyl chloride with sodium azide to form 2-azidobenzenesulfonyl chloride.
Coupling with Pyridine: The azidobenzenesulfonyl chloride is then reacted with pyridine in the presence of a base, such as triethylamine, to yield this compound.
The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of azides due to their potential explosiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, bases like triethylamine, and solvents like dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(2-Aminobenzene-1-sulfonyl)pyridine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(2-Azidobenzene-1-sulfonyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Bioconjugation: The azido group allows for click chemistry applications, enabling the conjugation of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)pyridine largely depends on the specific reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminobenzene-1-sulfonyl)pyridine: Similar structure but with an amine group instead of an azido group.
2-(2-Nitrobenzene-1-sulfonyl)pyridine: Contains a nitro group instead of an azido group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)pyridine is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound for click chemistry and the synthesis of triazole-containing molecules.
Properties
CAS No. |
61174-54-7 |
|---|---|
Molecular Formula |
C11H8N4O2S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-(2-azidophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8N4O2S/c12-15-14-9-5-1-2-6-10(9)18(16,17)11-7-3-4-8-13-11/h1-8H |
InChI Key |
RQNPVLQOBLXAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


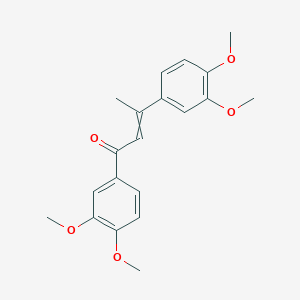
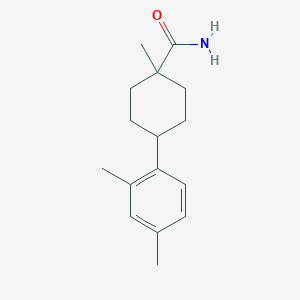

![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
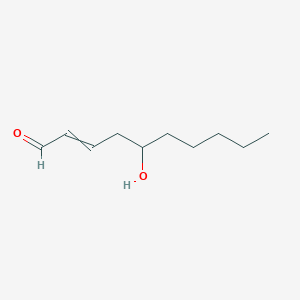

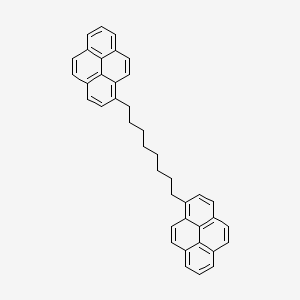

![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)


![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)

